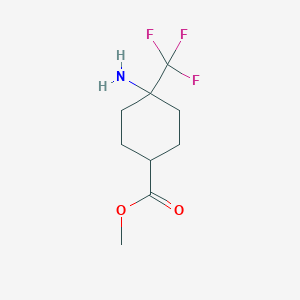

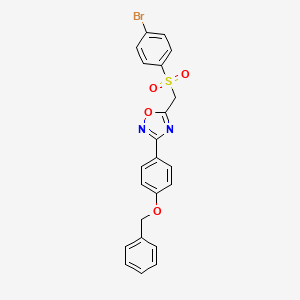

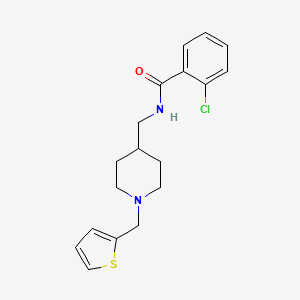

![molecular formula C19H21N3O5S B2715462 N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide CAS No. 316150-65-9](/img/structure/B2715462.png)

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Structural and Polymorphic Studies

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide is involved in studies exploring the effects of pressure on polymorphs of related sulfonylurea compounds, such as tolazamide. Research by Fedorov et al. (2017) on tolazamide polymorphs, which share structural similarities with this compound, showed that these compounds exhibit different densities and molecular packings. The study focused on the transformation of polymorphs under various conditions, including pressure, to understand their stability and physical properties (Fedorov et al., 2017).

Synthesis and Reactivity

In the realm of synthetic chemistry, this compound relates to the synthesis and reactivity of polynitroaromatic compounds. Research by Samet et al. (2005) highlights the nucleophilic displacement of nitro groups in polynitroaromatic compounds to synthesize substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones, indicating the compound's relevance in the preparation of novel organic molecules with potential pharmaceutical applications (Samet et al., 2005).

Bioactivation and DNA Interaction

Studies on the bioactivation of related nitroaromatic compounds, such as CB 1954, have elucidated mechanisms where active derivatives (e.g., 4-hydroxylamino derivatives) form DNA-DNA interstrand crosslinking species. This research indicates the potential of this compound derivatives for targeted cytotoxicity in cancer therapies, through mechanisms involving the bioreduction by specific enzymes and subsequent interaction with DNA to achieve selective cytotoxicity (Knox et al., 1991).

Medicinal Chemistry Applications

The compound's framework is also explored in medicinal chemistry, particularly in the design and synthesis of potential anticonvulsants and antimicrobial agents. For example, research on retrobenzamides, which include N-(nitrophenyl) benzamides, has been conducted to evaluate their anticonvulsant and neurotoxic properties, indicating the chemical's utility in developing new therapeutic agents (Bourhim et al., 1997).

Mecanismo De Acción

Sulfonamide derivatives, like “N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide”, exhibit a wide range of biological activities, including antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Propiedades

IUPAC Name |

N-[4-(azepan-1-ylsulfonyl)phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c23-19(15-5-9-17(10-6-15)22(24)25)20-16-7-11-18(12-8-16)28(26,27)21-13-3-1-2-4-14-21/h5-12H,1-4,13-14H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERXMFJHABRKIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

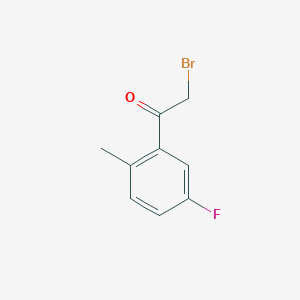

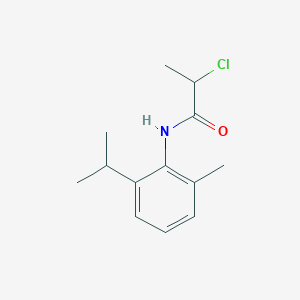

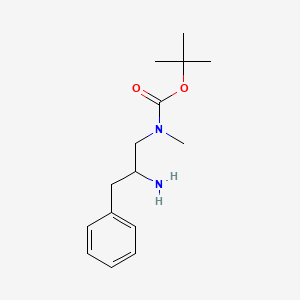

![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)